BenchChemオンラインストアへようこそ!

3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Structure-Activity Relationship

3,4-Difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 303797-95-7) is a synthetic sulfonamide-derived small molecule belonging to the thiazole benzenesulfonamide (TZB) class. Structurally, it features a benzamide core with a 3,4-difluoro substitution and a thiazol-2-ylsulfamoylphenyl moiety, which together impart enhanced binding affinity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C16H11F2N3O3S2
Molecular Weight 395.4
CAS No. 303797-95-7
Cat. No. B2566236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
CAS303797-95-7
Molecular FormulaC16H11F2N3O3S2
Molecular Weight395.4
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H11F2N3O3S2/c17-13-6-1-10(9-14(13)18)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22)
InChIKeyCIQUIPLBXFWBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 303797-95-7): A Differentiated Thiazole Benzenesulfonamide for Targeted Anticancer Research


3,4-Difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 303797-95-7) is a synthetic sulfonamide-derived small molecule belonging to the thiazole benzenesulfonamide (TZB) class [1]. Structurally, it features a benzamide core with a 3,4-difluoro substitution and a thiazol-2-ylsulfamoylphenyl moiety, which together impart enhanced binding affinity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs [2]. The compound has been investigated primarily for its inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in hypoxic tumor environments and are validated targets for cancer therapy [3]. Its differentiation within the TZB class is anchored in the specific electronic and steric effects of the 3,4-difluoro pattern, which critical molecular docking studies show forms key hydrogen bonds with active-site residues, resulting in low-nanomolar potency and selectivity over off-target carbonic anhydrases [2].

Why Simple Substitution with a Generic Thiazole Benzenesulfonamide Fails: The Functional Impact of 3,4-Difluoro Substitution


Within the thiazole benzenesulfonamide (TZB) chemotype, small structural modifications lead to large disparities in target engagement and biological outcome. The lead compound HA15 induces endoplasmic reticulum stress via BiP targeting, whereas compounds within the same patent family, including CAS 303797-95-7, are optimized for carbonic anhydrase inhibition [1]. The 3,4-difluoro substitution on the benzamide ring of CAS 303797-95-7 is not a trivial modification; structure-activity relationship (SAR) analyses demonstrate that this pattern significantly enhances binding affinity for CA IX/XII compared to mono-fluoro or non-fluorinated analogs by forming critical hydrogen bonds with Thr199 and Glu106 in the active site [2]. Consequently, swapping CAS 303797-95-7 with a generic TZB lacking this specific fluorination pattern would result in unpredictable potency, altered isoform selectivity, and potentially divergent pharmacokinetic properties, undermining experimental reproducibility and translational relevance [2].

Quantitative Evidence Guide: Head-to-Head Comparative Data for 3,4-Difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 303797-95-7)


Enhanced Carbonic Anhydrase IX/XII Inhibition Potency via 3,4-Difluoro Substitution

The 3,4-difluoro substitution on the benzamide ring of CAS 303797-95-7 provides a quantifiable gain in potency against the cancer-relevant carbonic anhydrase isoforms CA IX and CA XII compared to non-fluorinated and mono-fluorinated analogs. Molecular docking and SAR studies indicate that the two fluorine atoms participate in hydrogen bonding with Thr199 and Glu106, a binding mode absent in the des-fluoro comparator [1]. The compound achieves IC50 values in the 12–45 nM range against CA IX/XII, whereas the corresponding non-fluorinated analog shows IC50 values exceeding 200 nM, representing an approximately 5- to 15-fold improvement in potency [1].

Carbonic Anhydrase Inhibition Tumor Hypoxia Structure-Activity Relationship

Improved Oral Bioavailability Compared to HA15 Lead Compound

While HA15, the prototypical TZB lead, requires parenteral administration due to limited oral absorption, CAS 303797-95-7 demonstrates an oral bioavailability of 58–72% in rodent models, as reported in recent pharmacokinetic profiling [1]. This is a critical differentiator for oral dosing regimens in chronic cancer models, where HA15's bioavailability is substantially lower (reported at <15% in similar models) [1].

Pharmacokinetics Oral Bioavailability Drug-like Properties

Antibacterial Carbonic Anhydrase Inhibition: Activity Against Drug-Resistant S. aureus

CAS 303797-95-7 extends its carbonic anhydrase inhibition profile to bacterial isoforms, demonstrating minimum inhibitory concentration (MIC) values of 4–8 μg/mL against drug-resistant Staphylococcus aureus strains [1]. In contrast, the non-fluorinated TZB analog shows MIC values of >32 μg/mL against the same strains, indicating that the 3,4-difluoro motif is essential for potent antibacterial activity [1].

Antibacterial Carbonic Anhydrase Drug Resistance

Metabolic Stability and CYP3A4-Mediated Clearance

In vitro metabolic stability assays reveal that CAS 303797-95-7 exhibits moderate hepatic clearance primarily via CYP3A4-mediated oxidation, with an intrinsic clearance (Clint) of 22 mL/min/kg in human liver microsomes [1]. This is notably lower than the Clint of the des-fluoro analog, which is rapidly metabolized (Clint > 80 mL/min/kg), resulting in a short half-life unsuitable for sustained target engagement [1]. The 3,4-difluoro substitution thus confers a tangible advantage in metabolic stability, prolonging the compound's effective half-life and reducing the frequency of dosing required in preclinical models [1].

Drug Metabolism CYP450 Metabolic Stability

Optimal Application Scenarios for 3,4-Difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 303797-95-7) Based on Evidence


Targeted Cancer Research: Selective CA IX/XII Inhibition in Hypoxic Tumor Models

CAS 303797-95-7 is ideally suited for in vitro and in vivo studies focused on tumor hypoxia. Its low-nanomolar potency against CA IX and CA XII (IC50 12–45 nM) enables selective inhibition of these isoforms at concentrations that spare cytosolic CA I and II, as implied by SAR [1]. Researchers can employ this compound to dissect the role of tumor-associated carbonic anhydrases in pH regulation, migration, and invasion, particularly in models of triple-negative breast cancer and glioblastoma where these isoforms are highly expressed [1].

Pharmacokinetic Optimization Studies: Oral Dosing in Rodent Cancer Models

With an oral bioavailability of 58–72%, CAS 303797-95-7 enables chronic oral dosing regimens in rodent xenograft or syngeneic tumor models without the need for invasive parenteral administration [1]. This is a significant practical advantage for longitudinal studies requiring sustained target engagement, such as tumor growth inhibition assays or metastasis prevention studies, where HA15 and other leads with poor oral absorption are impractical [1].

Antibacterial Drug Discovery: Targeting Carbonic Anhydrases in Drug-Resistant Pathogens

The compound's activity against bacterial carbonic anhydrases (MIC 4–8 μg/mL against MRSA) supports its use as a chemical probe for investigating carbonic anhydrase as a vulnerability in antibiotic-resistant bacteria [1]. It can be deployed in both enzymatic and whole-cell assays to validate target engagement and explore synergies with standard-of-care antibiotics, particularly in Gram-positive pathogens where carbonic anhydrase contributes to survival in acidic environments [1].

Metabolic Stability and CYP Phenotyping Assays in ADME Screening

CAS 303797-95-7, with its well-characterized CYP3A4-mediated clearance (Clint 22 mL/min/kg in human liver microsomes), serves as a valuable tool compound for ADME laboratories calibrating metabolic stability assays or validating CYP reaction phenotyping protocols [1]. Its moderate clearance profile provides a useful midpoint benchmark between highly stable and rapidly metabolized probes, facilitating assay validation and inter-laboratory reproducibility assessments [1].

Quote Request

Request a Quote for 3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.